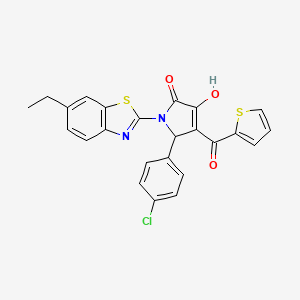![molecular formula C13H10ClN3O2S3 B12158565 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole](/img/structure/B12158565.png)
5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the reaction of a thioamide with a haloketone to form the thiazole ring. For example, 2-bromo-1-(4-methylphenyl)ethanone can react with thiourea under reflux conditions in ethanol to form 4-methylphenylthiazole.
Sulfonylation: The thiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The final step involves the chlorination of the thiazole ring, which can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining product quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Amino or thio-substituted thiazoles.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and antifungal properties. The presence of the thiazole ring is known to enhance biological activity, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their potential as therapeutic agents. They have shown promise in preliminary studies for treating bacterial infections and certain types of cancer due to their ability to interfere with cellular processes.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
作用机制
The mechanism by which 5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole exerts its effects depends on its application. In biological systems, it may interact with enzymes or cellular receptors, disrupting normal cellular functions. The thiazole ring can intercalate with DNA, inhibiting replication and transcription processes, which is particularly useful in antimicrobial and anticancer applications.
相似化合物的比较
Similar Compounds
2-Amino-4-chlorothiazole: A simpler thiazole derivative with similar reactivity but less complex structure.
4-Methylphenylthiazole: Lacks the sulfonyl and chlorine substituents, resulting in different chemical properties.
Sulfonylthiazoles: A broader class of compounds with varying substituents on the thiazole ring.
Uniqueness
5-Chloro-4-[(4-methylphenyl)sulfonyl]-2-(1,3-thiazol-2-ylamino)-1,3-thiazole is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of both the sulfonyl and chlorine groups enhances its potential for diverse applications, distinguishing it from simpler thiazole derivatives.
This compound’s versatility and potential for various applications make it a valuable subject of study in multiple scientific disciplines.
属性
分子式 |
C13H10ClN3O2S3 |
|---|---|
分子量 |
371.9 g/mol |
IUPAC 名称 |
5-chloro-4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H10ClN3O2S3/c1-8-2-4-9(5-3-8)22(18,19)11-10(14)21-13(16-11)17-12-15-6-7-20-12/h2-7H,1H3,(H,15,16,17) |
InChI 键 |
ZLIRQUKNUPCUDB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=NC=CS3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12158482.png)
![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12158490.png)
![(5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158497.png)
![N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12158498.png)
![N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12158508.png)

![(4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B12158515.png)
![N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12158518.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158525.png)
![1-(Naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B12158538.png)

![methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate](/img/structure/B12158558.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12158564.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12158575.png)
